molecular formula C16H17FN2O3S B2463717 N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide CAS No. 899758-83-9

N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide

Cat. No.: B2463717
CAS No.: 899758-83-9
M. Wt: 336.38
InChI Key: BFDAJCWHCNRNQK-UHFFFAOYSA-N
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Description

N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide is a chemical compound with the molecular formula C16H17FN2O3S and a molecular weight of 336.38 g/mol

Scientific Research Applications

N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: this compound is investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

Mechanism of Action

Target of Action

The primary target of N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target could lead to changes in the activity of the enzyme, potentially influencing various physiological processes.

Preparation Methods

The synthesis of N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide involves several steps. One common method includes the reaction of 4-fluorobenzylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with benzoyl chloride in the presence of a base to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Chemical Reactions Analysis

N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide, leading to the formation of azides or nitriles.

Comparison with Similar Compounds

N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide can be compared with other similar compounds, such as:

    N-(2-fluorobenzyl)-4-sulfamoylbenzamide: This compound has a similar structure but differs in the position of the fluorine atom and the presence of a sulfamoyl group.

    N-(2,3-difluorobenzyl)-4-sulfamoylbenzamide: This compound contains two fluorine atoms and a sulfamoyl group, making it structurally related but with different chemical properties.

Properties

IUPAC Name

N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c17-15-8-6-13(7-9-15)12-19-23(21,22)11-10-18-16(20)14-4-2-1-3-5-14/h1-9,19H,10-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDAJCWHCNRNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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